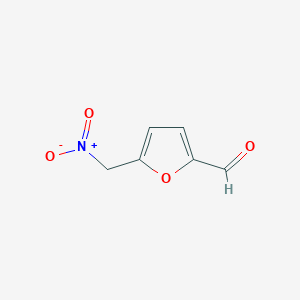
5-(Nitromethyl)furan-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Nitromethyl)furan-2-carbaldehyde is a chemical compound belonging to the class of nitrofurans. Nitrofurans are known for their diverse biological activities and are often used in the synthesis of various biologically active substances. This compound features a furan ring substituted with a nitromethyl group and an aldehyde group, making it a versatile intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Nitromethyl)furan-2-carbaldehyde typically involves the nitration of furfural. One common method includes the reaction of furfural with a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid. This method yields the desired compound in good yields .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Nitromethyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 5-(Nitromethyl)furan-2-carboxylic acid.
Reduction: 5-(Aminomethyl)furan-2-carbaldehyde.
Substitution: Products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(Nitromethyl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-(Nitromethyl)furan-2-carbaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to antimicrobial effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Nitrofuran-2-carbaldehyde
- 5-(Hydroxymethyl)furan-2-carbaldehyde
- 5-(Aminomethyl)furan-2-carbaldehyde
Uniqueness
5-(Nitromethyl)furan-2-carbaldehyde is unique due to the presence of both a nitromethyl group and an aldehyde group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
72738-51-3 |
|---|---|
Molekularformel |
C6H5NO4 |
Molekulargewicht |
155.11 g/mol |
IUPAC-Name |
5-(nitromethyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C6H5NO4/c8-4-6-2-1-5(11-6)3-7(9)10/h1-2,4H,3H2 |
InChI-Schlüssel |
TYDIAXQSJXBLPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1)C=O)C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


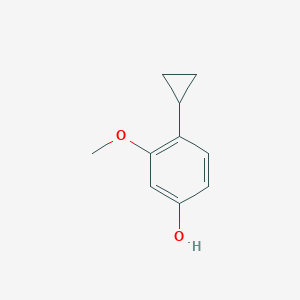

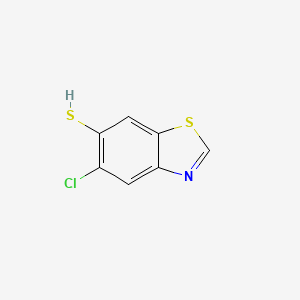
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-methyl-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-](/img/structure/B13967037.png)
![P-[[3-methyl-4-[[4-[2-(sulphooxy)ethoxy]phenyl]azo]phenyl]azo]phenol](/img/structure/B13967042.png)
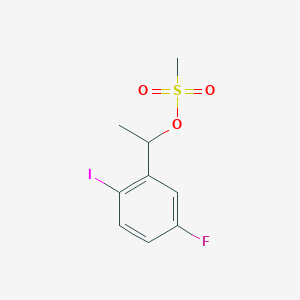
![2-(8-(Chloromethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13967059.png)
![[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13967066.png)
![6-Butyl-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B13967072.png)
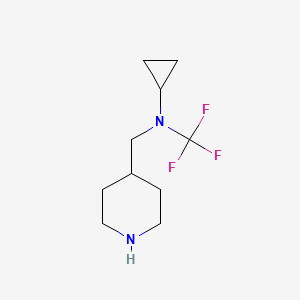
![3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one](/img/structure/B13967092.png)
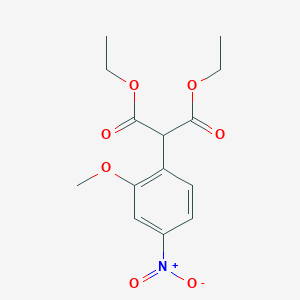
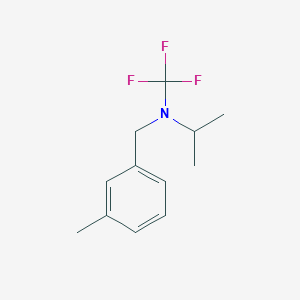
![1H-Pyrido[2,3-c][1,2,5]triazepine](/img/structure/B13967112.png)
